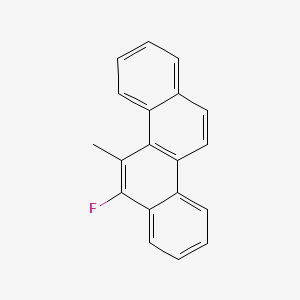

6-Fluoro-5-methylchrysene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64977-46-4 |

|---|---|

Molecular Formula |

C19H13F |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

6-fluoro-5-methylchrysene |

InChI |

InChI=1S/C19H13F/c1-12-18-14-7-3-2-6-13(14)10-11-16(18)15-8-4-5-9-17(15)19(12)20/h2-11H,1H3 |

InChI Key |

QVIRRVBPWMIWKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)F |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Pathways of 6 Fluoro 5 Methylchrysene

Historical and Contemporary Approaches for Chrysene (B1668918) Core Synthesis

The chrysene framework, a tetracyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings in a "phenanthrene-like" arrangement, has been a target of organic synthesis for over a century. researchgate.net Methods for its synthesis have evolved significantly from classical cyclization reactions to highly efficient transition-metal-catalyzed processes.

Historically, the synthesis of the chrysene core often relied on multi-step sequences involving intramolecular cyclizations of appropriately substituted naphthalene (B1677914) or phenanthrene (B1679779) precursors. One of the most established and widely used methods is the Mallory reaction , which involves the photochemical oxidative cyclization of stilbene-type precursors. mdpi.comresearchgate.net For instance, the irradiation of 1-styrylnaphthalene (B188453) in the presence of an oxidizing agent like iodine or air leads to the formation of the chrysene ring system. mdpi.com This method has been adapted to produce a variety of substituted chrysenes by using appropriately functionalized starting materials. mdpi.comresearchgate.net

Contemporary approaches have focused on improving efficiency, regioselectivity, and substrate scope. Transition-metal catalysis has emerged as a powerful tool for chrysene synthesis. Platinum(II) chloride, for example, has been used to catalyze the 6-endo-dig cyclization of ethynylnaphthalenes, providing a rapid route to substituted chrysenes. core.ac.uk Other modern methods include:

Diels-Alder reactions: Building the ring system through cycloaddition chemistry. mdpi.com

Intramolecular C-H activation: Palladium-catalyzed reactions that form the final ring by creating a new carbon-carbon bond from existing C-H bonds. mdpi.com

Benzannulation reactions: A method known as the Bull–Hutchings–Quayle (BHQ) reaction provides a regiocontrolled synthesis of functionalized chrysenes, such as 4,10-dichlorochrysene, from simple dihydroxynaphthalene precursors. nih.gov These halogenated chrysenes can then be further functionalized. nih.gov

Annulative π-extension (APEX) reactions: Successive APEX reactions have been utilized to construct complex chrysene-based nanographenes. acs.org

These methods provide a versatile toolbox for accessing the fundamental chrysene skeleton, which is the essential first step toward the synthesis of complex derivatives like 6-Fluoro-5-methylchrysene.

Table 1: Comparison of Selected Synthetic Methods for the Chrysene Core

| Method | Key Precursors | Typical Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Mallory Reaction | Stilbene-type molecules (e.g., 1-styrylnaphthalene) | UV light, I₂, air | Good for various substituted chrysenes, well-established. | Often requires dilute solutions and long reaction times. | mdpi.com, researchgate.net |

| PtCl₂-Catalyzed Cyclization | Ethynylnaphthalenes | PtCl₂, microwave heating | Rapid, efficient, good yields. | Requires synthesis of alkyne precursors. | core.ac.uk |

| BHQ Benzannulation | 1,5-Dihydroxynaphthalene derivatives | Multi-step sequence | High regiocontrol, access to functionalized chrysenes. | Multi-step, requires specific precursors. | nih.gov |

| Diels-Alder Reaction | Dienes and Dienophiles | Thermal or Lewis acid catalysis | Convergent approach. | Precursor synthesis can be complex. | mdpi.com |

Regioselective Synthesis of Fluorinated Aromatic Systems

Introducing a fluorine atom at a specific position on a complex aromatic scaffold like chrysene is a significant challenge due to the high reactivity of fluorinating agents and the often similar reactivity of multiple C-H bonds on the aromatic core. mdpi.com Strategies are broadly divided into direct fluorination of the pre-formed aromatic ring and indirect methods that build the fluorinated ring from functionalized precursors.

Direct Fluorination Methodologies and Challenges

Direct C-H fluorination involves the reaction of an aromatic compound with a highly reactive electrophilic fluorinating agent. A variety of modern reagents have been developed for this purpose, including N-fluorosulfonimides (e.g., NFSI), and Selectfluor®. rsc.org

The primary challenge of direct fluorination of PAHs is the lack of regioselectivity. mdpi.com The reaction often yields a mixture of regioisomers, which are difficult to separate. For example, direct fluorination of naphthalene can produce a mixture of 1-fluoronaphthalene (B124137) and 2-fluoronaphthalene. researchgate.net The distribution of these isomers can be influenced by the choice of fluorinating agent and reaction conditions, but achieving exclusive selectivity for one position is rare. mdpi.comresearchgate.net Another challenge is the potential for over-fluorination or degradation of the starting material under the harsh reaction conditions sometimes required. chimia.ch

Despite these challenges, some success has been achieved. The use of directing groups can guide the fluorine atom to a specific position, typically ortho to the directing group. Palladium-catalyzed C-H fluorination using directing groups has become a valuable strategy for the controlled fluorination of arenes. rsc.orgchinesechemsoc.org

Indirect Fluorination Strategies for Complex Aromatic Systems

To overcome the regioselectivity problems of direct fluorination, indirect methods are frequently employed. These strategies involve synthesizing a precursor molecule with a functional group at the desired position, which is then converted into a fluorine atom.

Common indirect methods include:

The Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from a primary aromatic amine. It is a reliable method for introducing fluorine into a specific position, provided the corresponding amine is accessible. chinesechemsoc.org

Nucleophilic Aromatic Substitution (SNAr): A fluoride (B91410) ion can displace a leaving group (such as a nitro or halide group) from an aromatic ring. This reaction is generally limited to electron-deficient aromatic systems, as the ring must be "activated" to facilitate nucleophilic attack. harvard.edu

Transition-Metal-Catalyzed Fluorination: Palladium, copper, and other transition metals can catalyze the fluorination of aryl halides or triflates using fluoride sources. chinesechemsoc.org This has become a powerful and general method for the regioselective synthesis of aryl fluorides.

Modular Synthesis via Photocyclization: A highly effective and regioselective synthesis of 6-fluorochrysene (B3336797) has been developed. nih.govacs.orgresearchgate.net This approach utilizes a Julia-Kocienski olefination to create a 1,2-diarylfluoroalkene precursor, which then undergoes an oxidative photocyclization to form the 6-fluorochrysene core with high specificity. nih.govacs.orgacs.org This modular strategy allows for the precise placement of the fluorine atom before the final chrysene ring system is constructed.

Stereoselective Introduction of Methyl Groups in Aromatic Hydrocarbons

The introduction of a methyl group onto an aromatic ring is typically a question of regioselectivity rather than stereoselectivity, as most parent aromatic hydrocarbons are planar and achiral. However, in highly substituted or sterically hindered PAHs, the introduction of a group like methyl in a bay region can lead to a non-planar, helical structure, thereby introducing chirality. In the case of this compound, the proximity of the methyl group at position 5 and the fluorine atom at position 6 in the sterically crowded bay region can induce a twist in the molecule.

The primary challenge is the regioselective methylation of the chrysene core. Common methods for methylation include:

Friedel-Crafts Alkylation: A classic method that often suffers from a lack of regioselectivity and the potential for polyalkylation.

Directed ortho-Metalation (DoM): A directing group on the aromatic ring can direct a strong base to deprotonate the ortho position, creating an anion that can be trapped by a methylating agent (e.g., methyl iodide). This offers high regiocontrol.

Transition-Metal-Catalyzed C-H Methylation: Modern methods using catalysts based on palladium, nickel, or cobalt can achieve C-H methylation with high selectivity, often guided by a directing group. rsc.org For instance, nickel-catalyzed ortho-methylation of aromatic amides has been reported. rsc.org

Synthesis from Methylated Precursors: The most common and controlled method for producing specifically methylated PAHs like 5-methylchrysene (B135471) is to build the entire molecule from a precursor that already contains the methyl group in the correct position. mdpi.comacs.org For example, 5-methylchrysene is synthesized via photocyclization of a precursor like 1-(1-phenylprop-1-en-2-yl)naphthalene. mdpi.com

While fungal metabolism of methylated PAHs can proceed stereoselectively to form chiral dihydrodiol metabolites, the synthetic introduction of a methyl group itself is primarily governed by regiochemical control. nih.gov

Multi-step Total Synthesis of this compound

A specific synthesis for this compound has been reported in the context of studying the mutagenicity of modified chrysenes. acs.org The synthesis does not build the molecule from scratch but rather introduces the fluorine atom in a late-stage functionalization of a key precursor.

The reported synthesis involves the direct fluorination of a diol precursor using diethylaminosulfur trifluoride (DAST, SF₃NEt₂). acs.org

Reaction Scheme: 5,6-dihydro-5,6-dihydroxy-5-methylchrysene + DAST → this compound

This reaction proceeds via the replacement of the hydroxyl group at the 6-position with fluorine, followed by dehydration to restore the aromaticity of the chrysene ring system. The final product was isolated in a 20% yield after column chromatography. acs.org

Identification and Preparation of Key Precursors for this compound

The crucial precursor for the synthesis of this compound is 5,6-dihydro-5,6-dihydroxy-5-methylchrysene . acs.org This diol is itself derived from the parent hydrocarbon, 5-methylchrysene .

The preparation of these precursors follows a logical synthetic sequence:

Synthesis of 5-Methylchrysene: The parent methylated PAH is typically synthesized via the Mallory reaction. mdpi.com Specifically, the photocyclization of 1-(1-phenylprop-1-en-2-yl)naphthalene in cyclohexane (B81311) yields 5-methylchrysene. mdpi.com This precursor is assembled via a Wittig reaction or Grignard addition to place the required methyl-substituted vinyl group on the naphthalene core. acs.org

Synthesis of 5,6-dihydro-5,6-dihydroxy-5-methylchrysene: This key precursor is prepared by the oxidation of 5-methylchrysene. The oxidation of PAHs at the K-region (the 5,6-bond in chrysene) is a common metabolic activation pathway and can be mimicked synthetically. Reagents such as osmium tetroxide (OsO₄) are typically used to convert an alkene or an aromatic bond into a cis-diol. This dihydroxylation across the 5,6-bond of 5-methylchrysene yields the target precursor, 5,6-dihydro-5,6-dihydroxy-5-methylchrysene.

Table 2: Summary of Precursor Synthesis for this compound

| Precursor | Starting Material | Key Transformation | Reagents/Conditions | Reference |

|---|---|---|---|---|

| 5-Methylchrysene | 1-(1-phenylprop-1-en-2-yl)naphthalene | Photochemical Cyclization (Mallory Reaction) | UV light, cyclohexane | mdpi.com |

| 5,6-dihydro-5,6-dihydroxy-5-methylchrysene | 5-Methylchrysene | K-Region Oxidation (Dihydroxylation) | Osmium Tetroxide (OsO₄) followed by workup | acs.org (inferred) |

Strategic Cyclization and Annulation Reactions to Form the Chrysene Skeleton

The construction of the tetracyclic chrysene framework is a central challenge in the synthesis of its derivatives. Various methods have been developed to build this specific topology, ranging from classic photochemical reactions to modern transition-metal-catalyzed processes.

One of the most established methods for forming chrysene and its analogues is the Mallory reaction , an oxidative photochemical cyclization. mdpi.com This reaction typically involves the irradiation of a stilbene-type precursor in the presence of an oxidizing agent like iodine and air. mdpi.com For instance, various methylchrysenes have been prepared in high yields (82-88%) by the photocyclization of appropriately substituted stilbenoids. mdpi.com The regioselectivity of the cyclization can be controlled by the placement of substituents; for example, blocking one of the potential cyclization positions on the aromatic ring ensures the formation of a single isomer. mdpi.com

More contemporary strategies often involve transition-metal catalysis to achieve high efficiency and regioselectivity. A powerful approach is the Suzuki cross-coupling reaction followed by an intramolecular cyclization. rsc.org This method builds a key biaryl precursor which is then cyclized to form the chrysene skeleton. For example, naphthalene-2-boronic acid can be coupled with a substituted bromophenylacetone, and the resulting product is then treated with acid to induce cyclization, forming the chrysene ring system. rsc.org While this method can be highly regioselective, in some cases, mixtures of isomers are formed, necessitating careful purification. rsc.org

Other modern annulation techniques include:

Platinum-catalyzed cyclization , where 1-alkynylbiphenyl precursors are converted into the chrysene structure in high yield. mpg.de

Palladium-catalyzed [3+3] annulation , which constructs PAHs from two smaller aromatic fragments, offering a modular approach to complex systems. rsc.org

Photoredox-catalyzed annulation , a method that uses light and a photocatalyst to enable intramolecular C-C bond formation under mild conditions. acs.org

For the specific synthesis of this compound, one reported route avoided a photochemical strategy due to the difficulty in preparing the necessary precursor. acs.org Instead, a method involving the treatment of a hydroxylated chrysene precursor with diethylaminosulfur trifluoride (DAST) was employed. acs.org This reagent facilitated the replacement of the hydroxyl group with fluorine and induced dehydration to form the aromatic chrysene core. acs.org

Optimization of Reaction Conditions for Yield and Purity of this compound

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions. Key parameters include temperature, solvent, catalyst choice and loading, and reaction time. While comprehensive optimization studies specifically for the synthesis of this compound are not extensively documented in the literature, principles can be drawn from related syntheses.

In the reported synthesis of this compound using DAST, the product was isolated in a 20% yield, suggesting that the reaction conditions may not be fully optimized. acs.org Optimizing such a reaction would typically involve screening different fluorinating agents, varying the reaction temperature, and testing a range of solvents to potentially improve the yield and minimize side products.

For the more general cyclization strategies, optimization is crucial for controlling regioselectivity and maximizing yield.

| Cyclization Strategy | Typical Reaction Components | Parameters for Optimization | Reported Yields (Related Chrysenes) |

| Photochemical Cyclization | Stilbenoid precursor, Iodine (I₂), Solvent (e.g., cyclohexane) | Irradiation time, concentration of precursor, amount of iodine | 70-88% mdpi.com |

| Suzuki Coupling & Cyclization | Aryl boronic acid, Aryl halide, Palladium catalyst, Base, Acid for cyclization | Catalyst type (e.g., Pd(PPh₃)₄), base, solvent, temperature | 55-98% (coupling), ~90% (cyclization) rsc.org |

| Platinum-Catalyzed Cyclization | Alkynylbiphenyl precursor, PtCl₂ catalyst, Solvent (e.g., toluene) | Catalyst loading, temperature, reaction time | 80-81% mpg.de |

This table presents a summary of typical conditions and reported yields for the synthesis of various chrysene derivatives, illustrating the parameters that would be considered in an optimization process.

Separation and Purification Techniques for Synthetic this compound

The isolation of pure this compound from a crude reaction mixture is essential for its use as a reference standard or for further chemical studies. Given the nature of PAH synthesis, which can produce isomeric byproducts and unreacted starting materials, robust purification methods are required.

The primary method reported for the purification of this compound is column chromatography . acs.org This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (solvent) is passed through the column. mdpi.com For PAHs, silica gel is a common choice, and the separation can be fine-tuned by adjusting the solvent system. mdpi.com

In cases where isomeric byproducts are formed, such as the formation of 6-methylbenz[a]anthracene (B135010) during certain chrysene syntheses, separation can be challenging due to similar chromatographic behavior. rsc.org In such instances, chemical methods may be employed to separate the desired product. rsc.org

Other common and advanced techniques used for the purification of PAHs include:

| Technique | Principle | Application Notes for PAHs |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Effective for removing minor impurities if a suitable solvent is found. Often used as a final polishing step. cdc.gov |

| Solid-Phase Extraction (SPE) | Partitioning of compounds between a solid sorbent and a liquid phase. | Used for sample cleanup and fractionation. Sorbents can be normal-phase (silica, Florisil) or reversed-phase (C18). mdpi.comchemie-brunschwig.ch |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Can be used for both analytical and preparative scale separation of complex PAH mixtures and isomers. science.gov |

This table summarizes key techniques applicable to the purification of this compound and other polycyclic aromatic hydrocarbons.

Post-Synthetic Derivatization Chemistry of this compound

Once synthesized, this compound can serve as a starting material for the preparation of other novel compounds. The reactivity of the molecule is dictated by its three key features: the unsubstituted aromatic positions, the benzylic methyl group, and the fluorine substituent.

Functionalization of Unsubstituted Aromatic Positions in this compound

The chrysene core is an electron-rich aromatic system that can undergo electrophilic aromatic substitution reactions. chemicalbook.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation are common for aromatic hydrocarbons. chemicalbook.com The regioselectivity of these substitutions on this compound would be directed by the existing substituents.

The methyl group (-CH₃) at position 5 is an activating, ortho, para-directing group.

The fluorine atom (-F) at position 6 is a deactivating, ortho, para-directing group.

Chemical Transformations at the Methyl Group of this compound

The methyl group at position 5 is a potential site for chemical transformation, primarily through oxidation. The benzylic protons of the methyl group are more reactive than aromatic protons towards radical reactions.

Oxidation of the methyl group could potentially yield the corresponding alcohol (5-hydroxymethyl-6-fluorochrysene), aldehyde (6-fluoro-5-formylchrysene), or carboxylic acid (6-fluorochrysene-5-carboxylic acid). However, direct oxidation of methyl groups on large PAH systems can be challenging. For example, attempts to oxidize 3-methylchrysene (B135459) using potassium permanganate (B83412) (KMnO₄) resulted in only modest yields of the carboxylic acid, with significant degradation of the entire ring system also occurring. mdpi.com

Biological systems provide a clue to this reactivity, as the metabolism of 5-methylchrysene in human liver microsomes can produce 5-(hydroxymethyl)chrysene, indicating that this position is susceptible to oxidation under the right catalytic conditions. nih.gov

Reactivity of the Fluorine Substituent in this compound

The carbon-fluorine bond in aromatic systems is exceptionally strong, making the fluorine substituent generally unreactive under many conditions. beilstein-journals.org This stability is a primary reason for incorporating fluorine into molecules, as it can block metabolic oxidation at that position. annualreviews.org Studies on the carcinogenicity of fluorinated PAHs have used fluorine as a blocking group to probe which positions are involved in metabolic activation. annualreviews.orgaacrjournals.org

While direct replacement of the fluorine atom is difficult, it could potentially be achieved through nucleophilic aromatic substitution (SₙAr). However, SₙAr reactions on aryl fluorides typically require either very harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom to activate the ring towards nucleophilic attack. In the this compound system, the activating groups are not ideally positioned to facilitate this type of reaction, suggesting that the fluorine substituent would be relatively inert.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 5 Methylchrysene

Quantum Chemical Methodologies Applied to Polycyclic Aromatic Hydrocarbons

The study of polycyclic aromatic hydrocarbons (PAHs) and their derivatives heavily relies on a variety of quantum chemical methodologies to predict their molecular properties and reactivity. nih.gov These computational approaches are essential for understanding the complex reaction networks involved in PAH formation and for correlating their structural features with observed characteristics. acs.org

Commonly employed methods include:

Density Functional Theory (DFT): DFT has become a widely used method for studying PAHs due to its balance of computational cost and accuracy. acs.orgnist.gov Functionals like B3LYP are often selected for their good performance in calculating electronic properties of aromatic systems. acs.org

Ab initio Methods: High-level ab initio calculations, such as the Gaussian-3 (G3) model and its variants (e.g., G4(MP2)), are used to obtain highly accurate thermochemical data, like enthalpies of formation, for PAHs. nist.govtandfonline.com While computationally intensive, these methods serve as benchmarks for less demanding approaches.

Semi-empirical Methods: All-valence electron methods have been utilized to calculate molecular properties and predict the major metabolites of PAHs, avoiding some difficulties inherent in simpler pi-electron methods. nih.gov

Composite Chemistry Models: These models combine results from different levels of theory to achieve high accuracy for properties like gas-phase enthalpies of formation. acs.orgrsc.org

Polarizable Continuum Models (PCM): To simulate the effects of a solvent environment on the electronic and optical properties of molecules, implicit solvation models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) are frequently applied. ajchem-a.comresearchgate.net

These computational tools are instrumental in developing structure-activity relationships (QSARs) and in machine learning models to predict the properties of large sets of related molecules, such as chlorinated or fluorinated PAHs. nih.govnih.gov

Electronic Structure Analysis of 6-Fluoro-5-methylchrysene

The electronic structure of this compound is defined by the arrangement of its electrons in molecular orbitals, which ultimately governs its chemical behavior. The introduction of a methyl (-CH₃) group and a fluorine (-F) atom to the chrysene (B1668918) backbone significantly modifies the electronic landscape compared to the parent hydrocarbon.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). libretexts.orgufla.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.comresearchgate.net

For this compound, the electronic properties of the substituents have opposing effects:

The methyl group is electron-donating, which tends to raise the energy of the HOMO and LUMO.

The fluorine atom is strongly electron-withdrawing due to its high electronegativity. This effect lowers the energy of the molecular orbitals. annualreviews.orgresearchgate.net

Table 1: Predicted Qualitative Effects of Substituents on the Frontier Molecular Orbitals of the Chrysene System

| Compound | Substituent Effects | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap (ΔE) | Predicted Reactivity |

| Chrysene | (Reference) | - | - | - | - |

| 5-Methylchrysene (B135471) | Electron-donating (-CH₃) | Increase | Increase | Slightly Decrease | Increased |

| This compound | Electron-donating (-CH₃) & Electron-withdrawing (-F) | Net effect is complex | Net effect is complex | Likely Increased vs. 5-Methylchrysene | Decreased vs. 5-Methylchrysene |

In this compound, the ESP would be characterized by:

A region of high negative potential localized around the highly electronegative fluorine atom, indicating a site favorable for interaction with electrophiles or positive centers. researchgate.net

The π-systems of the aromatic rings, which create broad areas of negative potential above and below the molecular plane.

The methyl group and the hydrogen atoms of the aromatic rings would constitute regions of slight positive potential.

These features are crucial for understanding intermolecular interactions and how the molecule is recognized by other chemical species.

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. While chrysene itself is an aromatic system, the introduction of substituents can locally alter the aromatic character of the individual rings. The fluorine atom, through its electron-withdrawing inductive effect, and the methyl group, through hyperconjugation, can perturb the delocalized π-electron system. Computational methods can quantify these changes through various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring to gauge the extent of ring current and thus aromaticity. It is expected that the rings directly bearing the fluoro and methyl substituents would show slight modifications in their local aromaticity compared to the unsubstituted rings in the molecule.

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when a molecule accepts an electron. These properties are fundamental measures of a molecule's ability to undergo oxidation or reduction, respectively. For PAHs, a lower IP can be associated with a higher propensity for activation through one-electron oxidation. iarc.fr

Computational methods, such as DFT using the B3LYP functional with a 6-311g(d,p) basis set, have been shown to be effective for calculating the vertical ionization potentials and electron affinities of PAHs. acs.org

The electron-donating methyl group in 5-methylchrysene would be expected to lower its ionization potential compared to chrysene.

The electron-withdrawing fluorine atom in this compound would be expected to increase the ionization potential and electron affinity relative to 5-methylchrysene, making it more difficult to oxidize but easier to reduce.

Table 2: Predicted Trends in Ionization Potential (IP) and Electron Affinity (EA)

| Compound | Key Substituent | Predicted Ionization Potential | Predicted Electron Affinity |

| Chrysene | None | Reference Value | Reference Value |

| 5-Methylchrysene | Electron-donating | Lower than Chrysene | Lower than Chrysene |

| This compound | Electron-withdrawing | Higher than 5-Methylchrysene | Higher than 5-Methylchrysene |

Molecular Geometry and Conformational Landscape of this compound

The chrysene framework is a four-ring aromatic system. While the parent chrysene molecule is largely planar, the introduction of substituents, particularly in sterically hindered regions, can cause significant distortions. X-ray diffraction studies of 5-methylchrysene have shown that the methyl group induces a notable distortion from the planarity of the polycyclic ring system. oup.com

In this compound, the substitution pattern introduces additional steric and electronic factors:

The 5-methyl group forces the molecule to deviate from planarity.

The 6-fluoro group is located in the "bay region," a sterically crowded area. The interaction between the peri-positioned methyl group and the fluorine atom likely leads to further out-of-plane twisting of the aromatic rings.

Computational studies on similar fluorinated PAHs have investigated through-space interactions between fluorine and sterically opposed C-H bonds, which can influence molecular conformation and spectroscopic properties. researchgate.net The conformational landscape of this compound is therefore expected to be non-planar, a feature that has significant implications for its interactions with biological macromolecules.

Theoretical Determination of Ground State Geometries

For polycyclic aromatic hydrocarbons (PAHs) like chrysene and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or larger, have been shown to provide geometries in good agreement with experimental X-ray crystallography data where available. These calculations would typically involve starting with an initial guess for the structure of this compound and then performing an energy minimization to find the most stable, or ground state, conformation.

The resulting data would be presented in a table detailing the optimized geometric parameters. For instance, the bond lengths within the aromatic rings are expected to be in the range of 1.36 to 1.45 Å, characteristic of aromatic C-C bonds. The C-F bond length would be anticipated to be around 1.35 Å, and the C-C bond of the methyl group to the chrysene ring would be approximately 1.51 Å. The bond angles within the fused rings would be close to 120°, with some distortions due to ring fusion and substituent effects.

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values from computational studies of similar fluorinated and methylated PAHs. Specific computational studies on this compound are required for precise values.

| Parameter | Predicted Value |

| C-F Bond Length | ~ 1.35 Å |

| C-CH₃ Bond Length | ~ 1.51 Å |

| Average Aromatic C-C Bond Length | ~ 1.40 Å |

| C-H Bond Length (Aromatic) | ~ 1.08 Å |

| C-H Bond Length (Methyl) | ~ 1.09 Å |

| C-C-F Bond Angle | ~ 119° |

| C-C-C (Bay Region) Bond Angle | ~ 122° |

Influence of Fluoro and Methyl Substituents on Molecular Planarity and Strain

The introduction of fluoro and methyl groups onto the chrysene backbone significantly influences its molecular geometry, particularly its planarity. In unsubstituted chrysene, the carbon skeleton is not perfectly planar due to steric hindrance between the hydrogen atoms in the "bay region" (the sterically crowded region between the C4-C5 and C1-C12 bonds).

The methyl group at the 5-position, being in the bay region, introduces considerable steric strain. This forces the chrysene ring system to distort from planarity to a greater extent than the parent molecule. X-ray studies on 5-methylchrysene have confirmed this distortion. oup.com The fluorine atom at the 6-position, adjacent to the methyl group, further exacerbates this steric crowding. The van der Waals radii of the methyl group and the fluorine atom are larger than that of hydrogen, leading to increased repulsive interactions.

Computational studies would quantify this distortion by calculating the dihedral angles between the planes of the different aromatic rings. For this compound, it is anticipated that the molecule would adopt a twisted conformation to relieve the steric strain in the bay region. This out-of-plane distortion is a critical factor in its chemical and biological properties, including its carcinogenic potential. The fluorine atom, being highly electronegative, also introduces electronic effects that can subtly alter bond lengths and angles throughout the molecule.

Rotational Barriers and Conformational Isomerism of this compound

Conformational isomerism in this compound primarily arises from the rotation of the methyl group. While rotation around the C-C single bond of the methyl group is generally considered to be "free" at room temperature, there is an associated energy barrier. Computational methods can be used to calculate the potential energy surface for this rotation.

By systematically rotating the methyl group and calculating the energy at each step, a rotational energy profile can be generated. The maxima on this profile correspond to eclipsed conformations, where the hydrogen atoms of the methyl group are sterically hindered by the adjacent aromatic ring and the fluorine atom. The minima correspond to staggered conformations. The energy difference between the highest and lowest points on this profile represents the rotational barrier.

For a methyl group adjacent to a bulky substituent like fluorine on an aromatic ring, the rotational barrier is expected to be on the order of a few kcal/mol. While this barrier is low enough for rapid interconversion at room temperature, it can influence the molecule's average conformation and its interactions with other molecules, such as enzymes.

Table 2: Predicted Rotational Barrier for the Methyl Group in this compound (Illustrative) Note: This is an illustrative value. Detailed computational analysis is needed for an accurate determination.

| Conformation | Relative Energy (kcal/mol) |

| Staggered (Minimum) | 0.0 |

| Eclipsed (Transition State) | ~ 2-4 |

| Rotational Barrier | ~ 2-4 kcal/mol |

Reaction Pathway Elucidation Using Computational Models

Transition State Characterization for Electrophilic and Nucleophilic Reactions of this compound

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the characterization of transient structures like transition states. For this compound, understanding its reactivity towards electrophiles and nucleophiles is key to predicting its metabolic fate and potential toxicity.

Electrophilic Reactions: The electron-rich aromatic system of this compound is susceptible to electrophilic attack. The fluorine atom is a deactivating group (due to its inductive effect) but an ortho-, para-director (due to resonance). The methyl group is an activating, ortho-, para-directing group. Computational models can predict the most likely sites of electrophilic attack by calculating the energies of the intermediate sigma complexes (Wheland intermediates) for attack at each possible position. The transition state leading to the most stable intermediate will have the lowest activation energy, indicating the preferred reaction pathway.

Nucleophilic Reactions: Nucleophilic aromatic substitution is less common for such electron-rich systems but can occur under specific conditions or on activated derivatives (e.g., after oxidation). Computational models can elucidate these pathways by locating the transition states for the addition of a nucleophile and the subsequent departure of a leaving group.

For each proposed reaction, a transition state search algorithm (like the Berny algorithm) is used to locate the saddle point on the potential energy surface. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profiles of Oxidation and Reduction Pathways

The oxidation and reduction potentials of this compound are critical parameters that influence its environmental persistence and metabolic activation. Computational methods can be used to predict these properties and to map out the energy profiles of the corresponding reaction pathways.

Oxidation: The metabolic activation of many PAHs proceeds through oxidation, often catalyzed by cytochrome P450 enzymes, to form epoxides, phenols, and dihydrodiols. nih.gov The initial step is often a one-electron oxidation to form a radical cation. The energy required for this, the ionization potential, can be calculated computationally. The subsequent reaction pathways, such as epoxidation in the bay region, can be modeled, and the energies of all intermediates and transition states can be calculated to construct a complete energy profile. The presence of the fluorine atom is known to affect the oxidation potential of aromatic systems. researchgate.net

Reduction: The reduction of this compound would involve the addition of electrons to its lowest unoccupied molecular orbital (LUMO). The electron affinity of the molecule, which can be calculated, provides an indication of its propensity to be reduced. The energy profile for the addition of one or more electrons, followed by protonation, can be computationally mapped.

Theoretical Studies on Radical Intermediates and Reaction Mechanisms

Radical intermediates can play a significant role in the chemistry of PAHs. For instance, the radical cation formed upon one-electron oxidation is a key intermediate in some proposed mechanisms of carcinogenesis. researchgate.net Computational studies can provide detailed information about the structure and stability of these radical species.

By calculating the spin density distribution in the radical cation of this compound, the positions most likely to be involved in subsequent reactions can be identified. The hyperfine coupling constants calculated from the spin densities can also be compared with experimental electron paramagnetic resonance (EPR) data, if available, to validate the theoretical model.

Furthermore, the reaction mechanisms involving these radicals, such as their reaction with water or other biological nucleophiles, can be investigated. By calculating the potential energy surfaces for these reactions, the feasibility of different mechanistic proposals can be assessed. For example, the energy barriers for the formation of different covalent adducts with DNA bases could be compared to predict which adducts are most likely to form, providing a molecular-level understanding of the compound's genotoxicity.

Predictive Spectroscopic Modeling for this compound

Predictive spectroscopic modeling is a key application of computational chemistry, enabling the theoretical calculation of various spectra, including infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR). These calculated spectra are invaluable for identifying unknown compounds, interpreting experimental data, and understanding the underlying molecular vibrations, electronic transitions, and chemical environments. For this compound, such modeling would elucidate the influence of the fluoro and methyl substituents on the chrysene backbone.

Methodologies such as Density Functional Theory (DFT) for vibrational and NMR spectra, and Time-Dependent DFT (TD-DFT) for electronic spectra, are standard tools for these predictions. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.

Theoretical calculations of the vibrational spectra (IR and Raman) of this compound would reveal a complex pattern of vibrational modes characteristic of its fused aromatic ring system and substituents. The calculations would predict the frequencies (in cm⁻¹) and intensities of IR absorption and Raman scattering for each vibrational mode.

Key expected features in the calculated spectra would include:

C-H stretching vibrations of the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region.

C-H stretching vibrations of the methyl group, expected around 2950-2850 cm⁻¹.

Aromatic C=C stretching vibrations , which give rise to a series of bands in the 1650-1400 cm⁻¹ region. The substitution pattern would influence the exact positions and intensities of these bands.

C-F stretching vibration , which is expected to produce a strong absorption band in the IR spectrum, typically in the 1250-1000 cm⁻¹ range. The precise frequency would be sensitive to the electronic environment of the C-F bond.

In-plane and out-of-plane C-H bending vibrations , which would generate a rich fingerprint region below 1300 cm⁻¹.

A data table of calculated vibrational frequencies would be instrumental for comparison with experimental data.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound (Note: This table is a representation of the type of data that would be generated from a computational study and is not based on actual calculated values for this specific molecule, as they are not publicly available.)

| Mode Number | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| 1 | 3085 | 15.2 | 120.5 | Aromatic C-H Stretch |

| 2 | 2960 | 25.8 | 85.3 | Methyl C-H Asymmetric Stretch |

| 3 | 1610 | 45.1 | 250.1 | Aromatic C=C Stretch |

| 4 | 1485 | 30.5 | 180.7 | Aromatic C=C Stretch |

| 5 | 1150 | 150.3 | 35.2 | C-F Stretch |

| 6 | 825 | 80.6 | 15.9 | C-H Out-of-plane Bend |

Time-dependent density functional theory (TD-DFT) calculations are commonly employed to predict the electronic absorption spectra of molecules like this compound. These calculations yield information about the energies of electronic transitions, the corresponding absorption wavelengths (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of chrysene is characterized by several bands corresponding to π → π* transitions. The introduction of fluoro and methyl groups is expected to cause shifts in the positions and intensities of these bands. The fluorine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, along with the electron-donating methyl group, would modulate the HOMO-LUMO energy gap and the energies of other molecular orbitals. Studies on other fluorinated PAHs suggest that fluorination can lead to a lowering of both HOMO and LUMO energy levels. polito.it

The predicted spectrum would likely show the characteristic complex absorption pattern of PAHs, with a high-energy band (β-band), a medium-energy band (p-band), and a lower-energy band (α-band).

Table 2: Hypothetical Predicted Electronic Transitions for this compound (Note: This table is a representation of the type of data that would be generated from a TD-DFT calculation and is not based on actual calculated values for this specific molecule.)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 385 | 0.08 | HOMO → LUMO |

| S₀ → S₂ | 350 | 0.25 | HOMO-1 → LUMO |

| S₀ → S₃ | 320 | 0.15 | HOMO → LUMO+1 |

| S₀ → S₄ | 280 | 1.20 | HOMO-2 → LUMO, HOMO → LUMO+2 |

Theoretical calculations of NMR chemical shifts provide a powerful tool for structure elucidation and for understanding the electronic environment of individual nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting ¹H and ¹³C NMR chemical shifts.

For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The predicted shifts would be influenced by:

Anisotropic effects from the fused aromatic rings, which would cause significant deshielding of the aromatic protons.

Inductive and resonance effects of the fluorine substituent. The fluorine atom would strongly influence the chemical shifts of nearby carbon and proton nuclei. Through-space coupling between the fluorine atom and nearby protons may also be observable.

The electronic effect of the methyl group.

Steric interactions , particularly between the methyl group at position 5 and the fluorine atom at position 6, which could lead to conformational preferences that influence chemical shifts.

Studies on related compounds, such as 5- and 6-fluorochrysenes, have shown that the fluorine atom can cause downfield shifts for adjacent protons.

Table 3: Hypothetical Theoretical NMR Chemical Shifts for this compound (Note: This table is a representation of the type of data that would be generated from a GIAO NMR calculation and is not based on actual calculated values for this specific molecule.)

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C1 | - | 127.5 |

| H1 | 7.95 | - |

| C4 | - | 128.2 |

| H4 | 8.10 | - |

| C5 | - | 130.8 (d, J_CF = 3 Hz) |

| C6 | - | 158.5 (d, J_CF = 245 Hz) |

| C6a | - | 125.1 (d, J_CF = 22 Hz) |

| C12 | - | 123.0 |

| H12 | 7.85 | - |

| CH₃ | 2.65 | 15.2 |

Chemical Reactivity and Transformation Mechanisms of 6 Fluoro 5 Methylchrysene

Electrophilic Aromatic Substitution Reactions of 6-Fluoro-5-methylchrysene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The regioselectivity and rate of these reactions on this compound are influenced by the combined directing effects of the fluorine and methyl substituents, as well as the inherent reactivity of the chrysene (B1668918) backbone.

In the context of this compound, the positions ortho and para to the methyl group (positions 4 and 12) and the positions ortho and para to the fluorine atom (positions 5 and 7, and 11) would be electronically enriched. However, steric hindrance from the methyl group at position 5 would likely disfavor substitution at adjacent positions. Computational studies on other polycyclic aromatic hydrocarbons (PAHs) have shown that the prediction of reactive sites can be complex, with condensed Fukui functions providing a useful theoretical tool to determine the most probable sites of electrophilic attack. researchgate.net For nitration reactions of substituted benzenes, the formation of the sigma-complex is a critical step in determining the regioselectivity, and solvent effects can also play a crucial role. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent | Predicted Major Products (based on directing group effects) | Predicted Minor Products |

| HNO₃/H₂SO₄ (Nitration) | Nitro-derivatives at positions 7, 11, and 12 | Nitro-derivatives at other available positions |

| SO₃/H₂SO₄ (Sulfonation) | Sulfo-derivatives at positions 7, 11, and 12 | Sulfo-derivatives at other available positions |

Note: This table is predictive and not based on experimental data.

Similar to nitration and sulfonation, the halogenation of this compound is anticipated to follow the directing effects of the existing substituents. Halogens, being deactivating ortho, para-directors, will influence the position of further halogenation. The interplay between the methyl and fluoro groups will ultimately determine the product distribution. The synthesis of various methylchrysenes has been achieved through photochemical cyclization, indicating a viable route to substituted chrysenes. researchgate.netnih.gov

Given the directing effects, halogenation is likely to occur at the positions activated by the methyl group and not significantly deactivated by the fluorine atom. Therefore, positions 7, 11, and 12 are the most probable sites for electrophilic halogenation.

Table 2: Predicted Product Distribution for Monohalogenation of this compound

| Halogenating Agent | Predicted Major Product(s) | Predicted Minor Product(s) |

| Br₂/FeBr₃ | 7-Bromo-6-fluoro-5-methylchrysene, 11-Bromo-6-fluoro-5-methylchrysene, 12-Bromo-6-fluoro-5-methylchrysene | Other monobrominated isomers |

| Cl₂/AlCl₃ | 7-Chloro-6-fluoro-5-methylchrysene, 11-Chloro-6-fluoro-5-methylchrysene, 12-Chloro-6-fluoro-5-methylchrysene | Other monochlorinated isomers |

Note: This table is predictive and not based on experimental data.

Oxidative Transformations of this compound

Oxidative processes are significant in the environmental fate and metabolic activation of PAHs. For this compound, these transformations can be initiated by light, enzymes, or chemical oxidants.

The photo-oxidation of PAHs is a known environmental degradation pathway that can lead to the formation of oxygenated derivatives. tandfonline.comresearchgate.net Upon absorption of UV radiation in the presence of oxygen, PAHs can undergo photo-oxidation to form various products, including quinones, phenols, and acids. nih.govnih.gov The presence of a fluorine atom may influence the rate and mechanism of photo-oxidation. The synthesis of fluorinated PAHs has been achieved through oxidative photocyclization, highlighting the susceptibility of these compounds to photochemical reactions. nih.gov

While specific degradation products of this compound photo-oxidation have not been documented, it is plausible that the reaction would proceed through the formation of endoperoxides, followed by rearrangement to yield various oxygenated products. The chrysene ring system is susceptible to photo-oxidation, and the resulting products may exhibit altered toxicity.

The metabolic activation of 5-methylchrysene (B135471), the parent compound of this compound, is known to proceed through enzymatic oxidation by cytochrome P450 enzymes to form dihydrodiol epoxides, which are ultimate carcinogens. nih.govnih.gov The introduction of a fluorine atom can significantly alter the metabolic pathway and the biological activity of PAHs. nih.gov

Enzymatic systems, or mimics thereof, can be used to study the potential metabolites of this compound. Cytochrome P450 enzymes are known to catalyze a variety of reactions, including hydroxylation and epoxidation, on fluorinated compounds. nih.govnih.gov The metabolism of 6-nitro-5-methylchrysene (B12264), a related compound, has been shown to produce trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene, indicating that the bay-region is a target for metabolic activation. nih.gov It is therefore likely that enzymatic oxidation of this compound would also target the bay-region, potentially leading to the formation of fluorinated dihydrodiol epoxides. The enzymatic defluorination of some fluorinated compounds is also a possibility. researchgate.net

Table 3: Potential Metabolites of this compound from Enzymatic Oxidation

| Enzyme System | Potential Metabolite(s) |

| Cytochrome P450 mimic | Fluorinated dihydrodiols (e.g., trans-1,2-dihydroxy-6-fluoro-5-methylchrysene), Fluorinated phenols, Hydroxymethyl derivatives |

Note: This table is predictive and not based on experimental data.

Ozonolysis is a powerful method for the degradation of unsaturated organic compounds, including PAHs. The reaction of ozone with PAHs in aqueous solution can lead to the formation of various oxidation products. researchgate.netrsc.orgresearchgate.net The rate of ozonolysis is influenced by factors such as pH and the presence of radical scavengers. researchgate.net The presence of soil media can also affect the removal of PAHs by ozone, with catalytic reactions on sand surfaces potentially enhancing degradation through the generation of hydroxyl radicals. nih.gov

Advanced Oxidation Processes (AOPs) utilize highly reactive species, such as hydroxyl radicals, to degrade persistent organic pollutants. mdpi.commdpi.com AOPs like UV/H₂O₂ have been shown to be effective in the degradation of PAHs. nih.govnih.gov Fenton's oxidation is another AOP that can be used for the degradation of PAHs in aqueous solutions. researchgate.net While specific studies on the application of ozonolysis and AOPs to this compound are lacking, it is expected that these methods would lead to the degradation of the chrysene ring system, ultimately resulting in smaller, more oxidized fragments. The strong carbon-fluorine bond may present some resistance to complete mineralization. mdpi.com

Reductive Chemistry of this compound

The reductive chemistry of this compound is anticipated to involve both the hydrogenation of the aromatic system and the potential cleavage of the carbon-fluorine bond.

While specific studies on the catalytic hydrogenation of this compound are not extensively documented, the reactivity of related polycyclic aromatic hydrocarbons (PAHs) and fluorinated aromatic compounds provides a framework for predicting its behavior. Catalytic hydrogenation of PAHs over precious metal catalysts such as palladium, platinum, and ruthenium is a well-established process. For instance, ruthenium nanoparticles have been shown to be efficient for the hydrogenation of various PAHs. rsc.org The hydrogenation of PAHs can be selective, with the reaction conditions influencing the extent of saturation. rsc.org

In the case of this compound, catalytic hydrogenation would likely proceed on the chrysene ring system. The presence of the fluorine atom may influence the regioselectivity of the hydrogenation. Furthermore, under certain catalytic conditions, hydrodefluorination (the replacement of a fluorine atom with a hydrogen atom) can occur. Rhodium-based catalysts, for example, have demonstrated the ability to fully defluorinate and hydrogenate polyfluorinated benzenes under mild conditions. The rate of dehalogenation can be influenced by the number and position of the halogen substituents.

| Catalyst Type | Expected Products | Potential Reaction Conditions |

| Palladium on Carbon (Pd/C) | Partially or fully hydrogenated chrysene ring | Moderate temperature and pressure |

| Rhodium on Alumina (Rh/Al2O3) | Hydrogenated chrysene ring and/or hydrodefluorination product (5-methylchrysene) | Ambient temperature, 1 atm H2 |

| Ruthenium Nanoparticles | Partially hydrogenated chrysene ring with potential for high selectivity | Mild reaction conditions |

This table presents predicted outcomes based on the reactivity of similar compounds.

The electrochemical reduction of this compound is expected to involve the transfer of electrons to the π-system of the chrysene core, potentially leading to the formation of radical anions and dianions. The presence of the electron-withdrawing fluorine atom can influence the reduction potential. Studies on fluorinated azaacenes have shown that perfluoroalkylation is an effective strategy for lowering the valence orbital energies, which would facilitate reduction.

The reduction pathway could also involve the cleavage of the C-F bond. Electrochemical reduction of fluorinated organic compounds can lead to defluorination, a process that is often initiated by the formation of a radical anion. The stability of this intermediate and the C-F bond strength will determine the likelihood of this pathway. For some perfluoroalkylated phenazine derivatives, electrochemical reduction has been shown to cause reductive defluorination. usd.edu

Potential Electrochemical Reduction Pathways:

Reversible electron transfer: Formation of a stable radical anion and dianion of the chrysene ring system.

Reductive defluorination: Electron transfer followed by the cleavage of the C-F bond to form a 5-methylchrysene radical, which can then be further reduced or abstract a hydrogen atom.

Characterization of the intermediates in such reactions would typically involve techniques like cyclic voltammetry to determine reduction potentials and spectroscopic methods (e.g., electron paramagnetic resonance spectroscopy for radical intermediates) in combination with theoretical calculations.

Radical-Mediated Reactions Involving this compound

The presence of the methyl group and the aromatic system makes this compound a potential participant in radical-mediated reactions.

Carbon-centered radicals can be generated from this compound through several pathways. Homolytic cleavage of a C-H bond in the methyl group would generate a benzylic-type radical, which would be stabilized by resonance with the chrysene aromatic system. Alternatively, the cleavage of the C-F bond, though energetically more demanding, could generate an aryl radical. The generation of carbon-centered radicals can also be initiated by atom-transfer reactions. libretexts.org

Once formed, these radicals can participate in various reactions, including:

Addition to unsaturated systems: The aryl or benzylic radical could add to alkenes or alkynes.

Hydrogen atom abstraction: The radical could abstract a hydrogen atom from a suitable donor.

Cyclization: Intramolecular cyclization could occur if a suitable radical acceptor is present in the molecule.

The reactivity of aryl radicals, in particular, is of interest in the context of forming more complex polycyclic aromatic structures.

| Radical Type | Method of Generation (Hypothetical) | Expected Reactivity |

| 5-(Chrysen-6-yl)methyl radical | Hydrogen abstraction from the methyl group | Addition to π-systems, hydrogen abstraction |

| 6-Fluoro-5-methylchrysen-x-yl radical | C-H bond cleavage from the aromatic ring | Addition to π-systems, hydrogen abstraction |

| 5-Methylchrysen-6-yl radical | Reductive or photolytic C-F bond cleavage | High reactivity, potential for cyclization and addition reactions |

This table presents hypothetical radical species and their expected reactivity based on general principles of radical chemistry.

In environmental contexts, polycyclic aromatic hydrocarbons can react with photochemically generated radicals, such as the hydroxyl radical (•OH). The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring to form a hydroxy-adduct radical. This intermediate can then undergo further reactions, including the addition of molecular oxygen, leading to the formation of oxygenated and potentially ring-opened products.

For this compound, the hydroxyl radical could add to various positions on the chrysene ring. The presence of the methyl and fluoro substituents would influence the regioselectivity of this addition. The methyl group is an activating group and would likely direct the addition to the ortho and para positions, while the fluorine atom is a deactivating group. Additionally, hydrogen abstraction from the methyl group by the hydroxyl radical is another possible reaction pathway, leading to the formation of a benzylic radical.

Thermal Decomposition and Pyrolysis Characteristics of this compound

The thermal decomposition of PAHs generally involves the cleavage of C-H and C-C bonds at high temperatures, leading to the formation of smaller fragments and, in some cases, polymerization to form larger carbonaceous structures. The presence of a methyl group can influence the decomposition pathway, as the benzylic C-H bonds are weaker than the aromatic C-H bonds.

The fluorine substituent is expected to increase the thermal stability of the molecule due to the high strength of the C-F bond. The thermal degradation of fluorinated polymers often requires high temperatures. For instance, the thermal degradation of some fluorinated compounds can be initiated by the cleavage of a C-S bond, leading to the formation of radicals. In the absence of such a weaker bond in this compound, the initial decomposition step would likely involve the cleavage of a C-H bond of the methyl group or a C-C bond within the chrysene framework. At very high temperatures, C-F bond scission may also occur.

Hypothesized Thermal Decomposition Products:

Environmental Occurrence, Distribution, and Fate of 6 Fluoro 5 Methylchrysene

Sources and Release Pathways of Fluorinated PAHs into the Environment

Specific sources and release pathways for 6-Fluoro-5-methylchrysene have not been identified in the existing literature. However, the origins of fluorinated polycyclic aromatic hydrocarbons (F-PAHs) can be inferred from the sources of their non-fluorinated parent compounds and the industrial uses of fluorine chemistry.

PAHs are primarily formed through the incomplete combustion of organic materials. cdc.gov Anthropogenic sources far exceed natural sources and include:

Industrial Processes: Activities such as coal coking, asphalt production, and aluminum smelting are significant emitters of PAHs. nih.gov

Vehicular Emissions: Exhaust from gasoline and diesel engines is a major contributor to atmospheric PAHs, particularly in urban areas. cdc.gov

Domestic Activities: Residential heating with wood or coal, as well as tobacco smoke, release PAHs into the indoor and outdoor environment. cdc.gov

Waste Incineration: The burning of municipal and industrial waste can be a source of various organic pollutants, including PAHs. nih.gov

The introduction of fluorine into a PAH molecule like chrysene (B1668918) could occur through several hypothetical pathways:

Industrial Synthesis Byproducts: The manufacturing of fluorinated organic compounds, such as pharmaceuticals, agrochemicals, or polymers, could potentially lead to the formation and release of F-PAHs as unintended byproducts.

High-Temperature Processes with Fluorine Sources: The co-occurrence of high-temperature combustion processes and the presence of fluorine-containing materials (e.g., incineration of fluoropolymers) could theoretically lead to the formation of F-PAHs.

Metabolic or Environmental Transformation: While less documented, it is conceivable that precursor compounds could be transformed into F-PAHs through biological or abiotic processes in the environment.

It is important to reiterate that these are potential pathways, and no specific studies have confirmed the sources or release mechanisms of this compound into the environment.

Environmental Sampling and Detection of this compound

Validated methods for the specific sampling and detection of this compound in environmental matrices are not described in the reviewed literature. However, the analytical techniques used for other PAHs and fluorinated compounds provide a framework for how such an analysis might be approached.

The collection of environmental samples for trace organic analysis requires meticulous procedures to avoid contamination.

Air: Air sampling for semi-volatile organic compounds like PAHs typically involves high-volume air samplers that draw a large volume of air through a filter (to capture particulate-bound compounds) and a solid adsorbent like polyurethane foam (PUF) or XAD resin (to capture gas-phase compounds).

Water: Water samples are usually collected in amber glass bottles to prevent photodegradation. For trace analysis, large volumes may be collected and passed through a solid-phase extraction (SPE) cartridge in the field or laboratory to concentrate the analytes.

Soil and Sediment: Surface soil or sediment samples are typically collected using stainless steel scoops or corers. The samples are then stored in glass jars and often frozen to prevent microbial degradation of the target compounds prior to analysis.

The quantification of this compound would likely involve sophisticated analytical instrumentation. After extraction from the sample matrix using techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction, and subsequent cleanup to remove interfering substances, the extract would be analyzed.

The most common and effective analytical techniques for PAHs are:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying a wide range of organic compounds. Its high sensitivity and specificity would be crucial for detecting and quantifying a specific F-PAH. cdc.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC is also widely used for PAH analysis, particularly for separating isomers. Fluorescence detection is highly sensitive for many PAHs.

No data on the concentration of this compound in any environmental matrix was found in the scientific literature. For illustrative purposes, a hypothetical data table is presented below.

Hypothetical Concentration Data for this compound

| Environmental Matrix | Hypothetical Concentration Range |

|---|---|

| Urban Air (ng/m³) | Not Detected - 0.05 |

| River Water (ng/L) | Not Detected - 0.1 |

| Industrial Soil (µg/kg) | Not Detected - 1.5 |

| River Sediment (µg/kg) | Not Detected - 2.0 |

Note: These values are purely illustrative and are not based on actual measurements.

Transport and Distribution Mechanisms of this compound

The environmental transport and distribution of a chemical are governed by its physical and chemical properties. For this compound, these properties are not experimentally determined in the available literature. However, we can infer potential behavior based on the properties of similar compounds.

Partitioning coefficients are key parameters used in environmental fate models to predict how a chemical will distribute itself between different environmental compartments (e.g., water, soil, air, biota).

Octanol-Water Partition Coefficient (Kow): This coefficient indicates the lipophilicity of a compound. A high log Kow value suggests a tendency to associate with organic matter and bioaccumulate in fatty tissues. Chrysene has a high log Kow, and the addition of a fluorine atom is unlikely to drastically reduce this, suggesting this compound would also be lipophilic.

Organic Carbon-Water Partition Coefficient (Koc): This describes the tendency of a chemical to adsorb to organic carbon in soil and sediment. It is often estimated from Kow. A high Koc value indicates that the compound will be relatively immobile in soil and will tend to accumulate in sediments in aquatic systems. For fluorinated benzene (B151609) derivatives, it has been noted that fluorine substitution can have a greater influence on Koc than on Kow. elsevier.com

Air-Water Partition Coefficient (Kaw): Also expressed as the Henry's Law Constant, this ratio indicates the partitioning of a chemical between air and water. A higher Kaw suggests a greater tendency to volatilize from water into the atmosphere. The volatility of fluorinated compounds is often higher than their non-fluorinated counterparts. chemrxiv.org

Illustrative Partitioning Coefficients for Chrysene and a Hypothetical Fluorinated Chrysene

| Compound | Log Kow (Illustrative) | Log Koc (Illustrative) | Log Kaw (Illustrative) |

|---|---|---|---|

| Chrysene | 5.61 - 5.91 | 5.46 - 5.76 | -4.60 |

| This compound | ~5.5 | ~5.8 | ~ -4.0 |

Note: Values for this compound are hypothetical and for illustrative purposes only, based on general trends of fluorination.

Semi-volatile organic compounds (SVOCs) can undergo long-range atmospheric transport, allowing them to be found in remote regions far from their sources. nih.gov The atmospheric transport potential of a compound depends on its volatility and its persistence in the atmosphere.

PAHs with four or more rings, like chrysene, are predominantly associated with particulate matter in the atmosphere. pnas.org This association with particles influences their transport and deposition. Deposition occurs through two main processes:

Dry Deposition: The settling of particles out of the atmosphere.

Wet Deposition: The removal of particles and gases from the atmosphere by precipitation (rain, snow, fog).

The presence of a fluorine atom in this compound would likely increase its molecular weight and could affect its vapor pressure and partitioning between the gas and particle phases. However, without experimental data, its specific atmospheric transport potential and deposition rates remain unknown. The persistence of PAHs in the atmosphere can be enhanced if they are shielded from degradation by being embedded within organic aerosol coatings. pnas.org

Sedimentation and Resuspension Dynamics in Aquatic Systems

Specific studies on the sedimentation and resuspension of this compound in aquatic environments are not available. Generally, for hydrophobic compounds like PAHs, sedimentation is a significant process. They tend to adsorb to suspended particles in the water column, which then settle to the bottom, leading to their accumulation in sediments.

Resuspension events, caused by factors such as currents, storms, or bioturbation, can reintroduce these sediment-bound contaminants into the water column, making them available to aquatic organisms again. The extent of these processes for this compound would depend on its specific partitioning behavior (Koc and Kow values), which have not been reported.

Table 1: Hypothetical Factors Influencing Sedimentation and Resuspension of this compound

| Factor | Influence on Sedimentation | Influence on Resuspension |

| Particle Size | Higher with smaller particles (larger surface area) | Lower with larger, denser particles |

| Organic Carbon Content | Higher in sediments with high organic content | Lower in cohesive, high organic content sediments |

| Water Flow Velocity | Higher in slow-moving water | Higher in fast-moving water |

| Bioturbation | Can increase or decrease depending on organism | Generally increases resuspension |

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. The presence of a fluorine atom on the chrysene ring is expected to significantly influence the environmental persistence of this compound compared to its parent compound. The carbon-fluorine bond is exceptionally strong and stable, often making fluorinated compounds more resistant to degradation.

Photodegradation Kinetics and Product Identification in Natural Waters and Atmospheres

There is no specific data on the photodegradation kinetics of this compound. PAHs are known to undergo photodegradation, where sunlight provides the energy to break down the molecule. The rate of this process is influenced by factors like light intensity, the presence of photosensitizers in the water, and the chemical structure of the compound. The fluorine substituent may alter the light absorption properties and the subsequent photochemical reactions of the molecule, but the specific effects are unknown.

Microbial Degradation and Biotransformation in Soil and Aquatic Environments

The microbial degradation of this compound has not been reported. While many microorganisms are known to degrade PAHs, the presence of the fluorine atom is a significant barrier. The high stability of the C-F bond makes it difficult for microbial enzymes to break.

No microorganisms capable of degrading this compound have been isolated or characterized. Research on the microbial degradation of other fluorinated organic compounds suggests that specialized microorganisms, if they exist, would likely employ unique enzymatic pathways to cleave the carbon-fluorine bond.

The metabolic pathways for the microbial degradation of this compound are unknown. For non-fluorinated PAHs, degradation is typically initiated by dioxygenase enzymes that introduce oxygen atoms into the aromatic rings, leading to ring cleavage and eventual mineralization. The presence of fluorine would likely block or alter these typical pathways.

Chemical Degradation Processes in Environmental Contexts

Information on the chemical degradation of this compound in the environment is not available. Abiotic degradation processes, such as oxidation by hydroxyl radicals in the atmosphere or hydrolysis in water, could potentially contribute to its breakdown. However, the stability of the aromatic chrysene structure and the C-F bond suggests that these processes may be slow.

Bioaccumulation Potential in Lower Trophic Levels (Excluding Human Exposure Assessment)

The uptake and accumulation of this compound in aquatic organisms are expected to be governed by its physicochemical properties, particularly its lipophilicity, and the biological characteristics of the organisms, such as their lipid content and metabolic capacity.

Algae: As primary producers, algae represent a key entry point for contaminants into the aquatic food web. The uptake of hydrophobic compounds like PAHs by algae is primarily a passive process driven by partitioning from the water into the lipid-rich components of the algal cells. Given the high lipophilicity of the chrysene backbone, it is anticipated that this compound would readily partition into algal biomass. The presence of the methyl group is likely to increase the lipophilicity of the molecule compared to the parent chrysene, potentially leading to a higher affinity for algal lipids.

Invertebrates: Aquatic invertebrates, including crustaceans and mollusks, can accumulate PAHs from both the surrounding water (bioconcentration) and their diet (biomagnification). For many invertebrates, the capacity to metabolize PAHs is limited, which can result in higher body burdens of these compounds compared to vertebrates. researchgate.net Consequently, invertebrates often exhibit higher bioconcentration factors for PAHs than fish. researchgate.net It is plausible that this compound would follow a similar pattern, accumulating to significant levels in invertebrates that inhabit contaminated environments. The fluorination of the molecule could potentially influence its resistance to metabolic degradation, which may further enhance its persistence and accumulation in these organisms.

Fish: Fish can take up this compound through their gills directly from the water and via the ingestion of contaminated food. While fish possess metabolic systems, such as the cytochrome P450 monooxygenases, that can transform and facilitate the excretion of PAHs, the rate and extent of this metabolism can vary significantly depending on the specific PAH structure and the fish species. researchgate.net The addition of a methyl group to the chrysene structure, as seen in 3-methylchrysene (B135459), has been shown to be subject to metabolic transformation in fish. researchgate.net However, the presence of a fluorine atom can sometimes hinder metabolic processes, potentially leading to a longer biological half-life and increased bioaccumulation of this compound compared to its non-fluorinated counterpart. The relative rates of uptake, metabolism, and elimination will ultimately determine the net accumulation in fish tissues.

Bioconcentration factors (BCF) and bioaccumulation factors (BAF) are key metrics used to quantify the potential of a chemical to accumulate in an organism from the water and from all environmental sources (water, diet, and sediment), respectively. A substance is generally considered bioaccumulative if its BCF or BAF value is greater than 2000 and very bioaccumulative if the value exceeds 5000. mdpi.com

While no experimentally determined BCF and BAF values exist for this compound, data for the parent compound, chrysene, can provide a baseline for estimation. It is important to note that the introduction of fluorine and methyl groups will alter the physicochemical properties of the molecule and, consequently, its bioaccumulation potential. The increased lipophilicity due to the methyl group would suggest a higher BCF and BAF, while the effect of the fluorine atom is more complex and could either increase or decrease bioaccumulation depending on its influence on metabolic stability and bioavailability.

Below are illustrative data tables based on reported values for chrysene, which can serve as a proxy for discussing the potential bioaccumulation of this compound.

Table 1: Illustrative Bioconcentration Factor (BCF) Data for Chrysene in Aquatic Organisms

| Organism Type | Species | BCF (L/kg) | Reference |

| Crustacean | Not specified | 6,088 | rivm.nl |

| Fish | Not specified | 13 | rivm.nl |

This table presents data for the parent compound chrysene and is intended for illustrative purposes only. Actual BCF values for this compound may differ.

Table 2: Illustrative Bioaccumulation Factor (BAF) Data for Chrysene in Aquatic Organisms

| Organism Type | Species | BAF (L/kg) | Reference |

| Molluscs | Not specified | 145,000 | rivm.nl |

| Crustacean | Not specified | 30,800 | rivm.nl |

| Fish | Not specified | 21,700 | rivm.nl |

This table presents data for the parent compound chrysene and is intended for illustrative purposes only. Actual BAF values for this compound may differ.